molecular formula C18H15FN2O B5523895 N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide

Cat. No.: B5523895
M. Wt: 294.3 g/mol
InChI Key: AIWUOXFYPSWGCB-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide is a chemical compound with the molecular formula C18H15FN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide is unique due to the presence of both the quinoline moiety and the 2-(2-fluorophenyl)ethyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c19-15-7-3-1-5-13(15)11-12-20-18(22)17-10-9-14-6-2-4-8-16(14)21-17/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWUOXFYPSWGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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